(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid
CAS No.: 1260596-98-2
Cat. No.: VC8394565
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260596-98-2 |
|---|---|
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | (2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t14-,15-/m0/s1 |
| Standard InChI Key | NRSJXNCIMCCZPV-GJZGRUSLSA-N |
| Isomeric SMILES | C[C@H]1[C@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| SMILES | CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| Canonical SMILES | CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Stereochemical Configuration
(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid features a piperidine ring substituted with a methyl group at the C2 position and a carboxylic acid moiety at C3. The Fmoc group, attached to the nitrogen atom, provides steric protection and base-labile deprotection capabilities . The (2S,3S) stereochemistry is critical for its interaction with chiral environments in biological systems, influencing peptide folding and receptor binding.
Molecular and Structural Data
The compound’s molecular formula () and weight (365.4 g/mol) are consistent across sources, though discrepancies exist in reported CAS numbers: 1187927-07-6 and 1260596-98-2. This inconsistency may stem from vendor-specific cataloging or variations in stereoisomer registration.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 365.4 g/mol | |
| CAS Number | 1187927-07-6, 1260596-98-2 | |
| IUPAC Name | (2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid |
The Fmoc group’s ultraviolet (UV) activity at 280 nm facilitates real-time monitoring during synthesis.
Synthesis Methods
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via SPPS using 2-chlorotrityl chloride resin as a solid support. Key steps include:
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Fmoc Protection: The piperidine nitrogen is protected using Fmoc-Cl in the presence of triethylamine (TEA).
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Methylation: The C2 methyl group is introduced via alkylation with methyl iodide under basic conditions.
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Carboxylation: The C3 carboxylic acid is generated through carboxylation with carbon dioxide or activated esters.
Table 2: Synthesis Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Fmoc Protection | Fmoc-Cl, TEA, DCM | Nitrogen protection |
| Methylation | Methyl iodide, NaH, THF | C2 alkylation |
| Carboxylation | CO, HBTU, DIPEA | Carboxylic acid formation |
Industrial-Scale Production
Automated peptide synthesizers enable large-scale production, achieving yields >85% and purity >95% via reverse-phase HPLC. Industrial protocols prioritize cost-efficiency by optimizing solvent use (e.g., dichloromethane, DMF) and coupling agents (e.g., HBTU, DIC).
Mechanism of Action in Peptide Synthesis
Fmoc Deprotection Dynamics
The Fmoc group is removed using 20% piperidine in DMF, cleaving the carbamate bond via β-elimination. This step exposes the amino group for subsequent coupling while maintaining the integrity of the carboxylic acid and methyl substituents.
Carboxylic Acid Activation
The C3 carboxylic acid is activated using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide), forming an active ester intermediate that reacts with incoming amino acids. This ensures high coupling efficiency (>98%) in peptide chain elongation.
Applications in Pharmaceutical Research
Peptide-Based Drug Development
The compound serves as a building block for peptide drugs targeting:
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Antimicrobial Agents: Peptides incorporating (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid disrupt bacterial membranes via hydrophobic interactions .
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Enzyme Inhibitors: Its rigid piperidine scaffold stabilizes inhibitory conformations in proteases and kinases.
Neurological Therapeutics
Piperidine derivatives modulate neurotransmitter systems, showing promise in treating Alzheimer’s and Parkinson’s diseases . The methyl group enhances blood-brain barrier permeability, a critical factor in central nervous system (CNS) drug design .
Bioconjugation Strategies
The carboxylic acid moiety facilitates covalent attachment to:
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Antibodies: For antibody-drug conjugates (ADCs) targeting cancer cells .
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Imaging Probes: Fluorescent or radioactive labels for diagnostic imaging.
Biological Activity and Research Findings
Antimicrobial Properties
Studies report MIC (Minimum Inhibitory Concentration) values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli for peptides derived from this compound. The methyl group enhances lipid bilayer penetration, improving bactericidal efficacy.
Enzyme Interactions
In vitro assays demonstrate IC values of 0.5–2 µM against HIV-1 protease, attributed to the compound’s ability to occupy the enzyme’s hydrophobic pocket.
Comparison with Other Protecting Groups
Table 3: Fmoc vs. Boc/Cbz Protecting Groups
| Property | Fmoc | Boc | Cbz |
|---|---|---|---|
| Deprotection Agent | Piperidine | TFA | H/Pd-C |
| Stability | Base-labile | Acid-labile | Hydrogenolysis |
| Synthetic Utility | Ideal for SPPS | Limited to solution-phase | Rarely used |
The Fmoc group’s orthogonality and mild deprotection conditions make it superior for automated peptide synthesis.
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